molecular formula C23H47Br B13364224 9-(4-Bromobutyl)nonadecane

9-(4-Bromobutyl)nonadecane

Cat. No.: B13364224
M. Wt: 403.5 g/mol
InChI Key: JRLGYJBLVKNGEP-UHFFFAOYSA-N
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Description

9-(4-Bromobutyl)nonadecane is an organic compound that belongs to the class of alkyl halides. It consists of a nonadecane backbone with a bromobutyl group attached to the ninth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromobutyl)nonadecane typically involves the reaction of nonadecane with 4-bromobutyl bromide under specific conditions. One common method involves the use of anhydrous diglyme as a solvent, with sodium borohydride (NaBH4) as a reducing agent. The reaction mixture is stirred at room temperature, followed by the addition of boron trifluoride etherate (BF3.OEt2) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromobutyl)nonadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(4-Bromobutyl)nonadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-Bromobutyl)nonadecane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Bromobutyl)nonadecane is unique due to the specific positioning of the bromobutyl group on the nonadecane backbone. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C23H47Br

Molecular Weight

403.5 g/mol

IUPAC Name

9-(4-bromobutyl)nonadecane

InChI

InChI=1S/C23H47Br/c1-3-5-7-9-11-12-14-16-20-23(21-17-18-22-24)19-15-13-10-8-6-4-2/h23H,3-22H2,1-2H3

InChI Key

JRLGYJBLVKNGEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CCCCBr

Origin of Product

United States

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